![molecular formula C8H8BrNO3 B2440827 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid CAS No. 1369354-33-5](/img/structure/B2440827.png)
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
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Overview
Description
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1369354-33-5 . It has a molecular weight of 246.06 . The IUPAC name for this compound is 5-bromo-2-methoxy-6-methylnicotinic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid is1S/C8H8BrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12)
. This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Scientific Research Applications
Biocatalyst Inhibition
Carboxylic acids, including structurally related compounds, are known for their role as biocatalyst inhibitors. These compounds can become inhibitory to engineered microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. The potency of such carboxylic acids as microbial inhibitors is well-documented, especially since they are commonly used as food preservatives. Understanding the impact of carboxylic acids on microbial cells can aid in developing strategies to increase microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Synthesis Methodologies
Carboxylic acids and their derivatives, such as Weinreb amides, play a crucial role in organic synthesis. The transformation of carboxylic acids into valuable intermediates for the synthesis of aldehydes or ketones has been a significant area of research. The review on Weinreb amides synthesis outlines the importance of such derivatives in organic synthesis, providing a pathway for efficient and high-yield transformations, which are pivotal for the development of novel compounds and materials (Khalid, Mohammed, & Kalo, 2020).
Biomass Conversion to Valuable Chemicals
The conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, represents a significant application area for carboxylic acid-related compounds. These derivatives serve as platform chemicals for producing a wide range of monomers, polymers, fuels, and other industrial chemicals. The advancements in the synthesis and application of HMF derivatives underscore the potential of biomass as an alternative feedstock for the chemical industry, highlighting the role of carboxylic acids and their derivatives in paving the way for sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid are currently unknown
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . More detailed studies are required to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid are currently unknown . As a brominated derivative of pyridine, it may potentially exert effects on cellular processes through its interactions with various biological targets.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
properties
IUPAC Name |
5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJOAUYUIHAUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid | |
CAS RN |
1369354-33-5 |
Source
|
Record name | 5-bromo-2-methoxy-6-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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